4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE
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Overview
Description
4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE is a complex organic compound that features a benzothiazole moiety, a fluorobenzyl group, and a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE typically involves multiple steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a nucleophile.
Coupling Reactions: The final step involves coupling the benzothiazole derivative with the fluorobenzylamine derivative using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamine moiety, leading to the formation of imines or other oxidized derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the fluorobenzyl group, potentially leading to the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Biological Studies: The compound’s interactions with biological targets, such as enzymes and receptors, are studied to understand its mechanism of action.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives share the benzothiazole core structure and exhibit similar biological activities.
Fluorobenzylamines: Compounds containing the fluorobenzylamine moiety, such as 4-fluorobenzylamine, are structurally related and may have comparable properties.
Uniqueness
4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE is unique due to the combination of its benzothiazole and fluorobenzylamine moieties, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that may not be observed in simpler analogs .
Properties
Molecular Formula |
C27H21FN2OS |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-N-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]aniline |
InChI |
InChI=1S/C27H21FN2OS/c28-22-13-9-19(10-14-22)18-31-25-7-3-1-5-21(25)17-29-23-15-11-20(12-16-23)27-30-24-6-2-4-8-26(24)32-27/h1-16,29H,17-18H2 |
InChI Key |
ADQFDKPDZDPYSI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OCC5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)OCC5=CC=C(C=C5)F |
Origin of Product |
United States |
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